Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate
Overview
Description
Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate typically involves the reaction of 1-cyclopropylpiperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopropylpiperidine: A precursor in the synthesis of Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate.
Ethyl piperidine-4-carboxylate: Another piperidine derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both the cyclopropyl and piperidine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)9-10-5-7-13(8-6-10)11-3-4-11/h10-11H,2-9H2,1H3 |
InChI Key |
YZZKFFMWBSVJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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